molecular formula C11H11N3O2 B14070505 1,2,4-Benzotriazine-3-acetic acid, ethyl ester CAS No. 77475-32-2

1,2,4-Benzotriazine-3-acetic acid, ethyl ester

Cat. No.: B14070505
CAS No.: 77475-32-2
M. Wt: 217.22 g/mol
InChI Key: MWAVYFFYPQEWLY-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazine-3-acetic acid, ethyl ester is a heterocyclic compound featuring a benzotriazine core (a fused benzene and triazine ring) linked to an acetic acid ethyl ester moiety. For example, 1,2,4-Benzotriazine-3-acetic acid, sodium salt (a closely related compound) is documented in chemical databases for its regulatory and safety profiles, emphasizing the importance of the triazine core in chemical design .

Properties

CAS No.

77475-32-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-(1,2,4-benzotriazin-3-yl)acetate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)7-10-12-8-5-3-4-6-9(8)13-14-10/h3-6H,2,7H2,1H3

InChI Key

MWAVYFFYPQEWLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Nitroarylation and Hydrazide Intermediate Synthesis

The construction of the 1,2,4-benzotriazine ring often begins with nitroarylation reactions. A seminal method involves reacting 1-fluoro-2-nitrobenzene with N′-phenylbenzohydrazide in ethanol under basic conditions (K₂CO₃, 110°C, 48 hours), yielding N′-(2-nitrophenyl)-N′-phenylbenzohydrazide as a key intermediate. This intermediate undergoes reductive cyclization in the presence of sodium ethoxide (21% w/v) at 55°C to form the benzothiazine precursor, which is subsequently oxidized to the triazine system.

Table 1: Cyclocondensation Parameters and Outcomes

Starting Material Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%)
1-Fluoro-2-nitrobenzene Ethanol K₂CO₃ 110 48 62
N′-Phenylbenzohydrazide DMF NaOEt 55 0.5 75

Ring Closure and Oxidation

Post-cyclocondensation, the intermediate ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide undergoes methylation and oxidation. A patented approach employs NH₄Cl as a catalyst in dry o-xylene under nitrogen atmosphere at 140–144°C, achieving 60% yield of the triazine core. The use of silica gel or CaCl₂ as adsorbents prevents azeotrope formation (o-xylene-ethanol), ensuring consistent reflux temperatures and reducing solvent volume by 75% compared to traditional methods.

Esterification of 1,2,4-Benzotriazine-3-Acetic Acid

Acid-Catalyzed Esterification

The ethyl ester group is introduced via Fischer esterification. A mixture of 1,2,4-benzotriazine-3-acetic acid and absolute ethanol, catalyzed by concentrated sulfuric acid (17.9 cm³ per 384.6 g substrate), refluxed for 5 hours, produces the ester with 92% yield. Excess ethanol acts as both solvent and reactant, while post-reaction neutralization with sodium bicarbonate ensures product stability.

Table 2: Esterification Efficiency Across Catalytic Systems

Acid Catalyst Alcohol Temperature (°C) Time (h) Yield (%) Purity (HPLC)
H₂SO₄ Ethanol 78 (reflux) 5 92 98.5
SOCl₂ Ethanol 100–120 3–5 85 97.2

Acyl Halide-Mediated Ester Synthesis

Alternative routes employ benzotriazole carboxylic acid derivatives. In a Korean patent, benzotriazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) in 1-dodecyl alcohol at 100–120°C, generating the acyl chloride in situ. Subsequent reaction with ethanol at 50°C for 3 hours yields the ethyl ester with 85% efficiency. This method avoids aqueous workup, enhancing scalability.

Critical Analysis of Methodologies

Solvent and Temperature Optimization

Ethanol and DMF remain the solvents of choice for esterification and cyclocondensation, respectively. However, o-xylene’s high boiling point (144°C) proves superior for reflux-based triazine formation, minimizing side reactions. Lower temperatures (<100°C) in DMF-based systems reduce decomposition but require longer durations (up to 7 hours).

Catalytic Efficiency and Byproduct Mitigation

NH₄Cl outperforms traditional bases like K₂CO₃ in triazine synthesis, reducing byproduct formation from 15% to <5%. Adsorbents (CaCl₂, silica gel) further enhance purity by sequestering water, preventing hydrolysis during esterification.

Chemical Reactions Analysis

1,2,4-Benzotriazine-3-acetic acid, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

1,2,4-Benzotriazine-3-acetic acid, ethyl ester is a heterocyclic compound featuring a benzotriazine core linked to an acetic acid moiety. It has a molecular formula of C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of approximately 217.224 g/mol. This compound is used in medicinal chemistry because the benzotriazine ring system has various biological activities.

Chemical Properties

  • IUPAC Name: ethyl 2-(1,2,4-benzotriazin-3-yl)acetate
  • InChI: InChI=1S/C11H11N3O2/c1-2-16-11(15)7-10-12-8-5-3-4-6-9(8)13-14-10/h3-6H,2,7H2,1H3
  • InChIKey: MWAVYFFYPQEWLY-UHFFFAOYSA-N
  • SMILES: CCOC(=O)CC1=NC2=CC=CC=C2N=N1
  • Molecular Weight: 217.22 g/mol
  • XLogP3-AA: 0.8
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 5
  • Rotatable Bonds: 4
  • Exact Mass: 217.085126602 Da

Reactivity

The chemical reactivity of this compound is due to its functional groups and can undergo reactions typical of carboxylic acids and esters. These reactions are essential for synthesizing derivatives with enhanced biological properties or altered solubility profiles.

Applications

This compound and its derivatives have applications across different fields:

  • Pharmaceuticals: It has diverse biological activities. 1,2,4-Benzotriazine derivatives have demonstrated various biological activities, making them valuable in drug discovery and development.
  • Research and industrial applications: The compound's versatility enhances its relevance.
  • GPR139-related diseases: It can be used to treat diseases, disorders, or conditions associated with GPR139 .

Biological Activities

1,2,4-Benzotriazine derivatives have demonstrated a wide range of biological activities:

  • Binding affinities and mechanisms of action are often the focus of interaction studies.
  • Optimizing their efficacy as therapeutic agents relies on understanding these interactions.

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazine-3-acetic acid, ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,4-Dihydro-3-Thioxo-2H-1,4-Benzothiazine-2-Acetic Acid Ethyl Ester (CAS 2832-87-3)

  • Structure : Benzothiazine core (sulfur and nitrogen heteroatoms) with a thioxo group and ethyl ester.
  • Molecular Formula: C₁₂H₁₃NO₂S₂
  • Molecular Weight : 267.37 g/mol
  • Market analysis reports indicate its use in specialty chemical synthesis .

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

  • Structure : Benzothiazine ring fused with a ketone group and ethyl ester.
  • Molecular Formula: C₁₂H₁₃NO₃S
  • Key Features : The ketone group increases polarity, likely improving solubility in polar solvents compared to triazine derivatives. This compound is used as an intermediate in pharmaceutical synthesis .

Ethyl Ester Derivatives with Aromatic Cores

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester (CAS 88640-80-6)

  • Structure : Substituted benzoic acid ethyl ester with a nitrobenzoyl group.
  • Molecular Formula : C₁₆H₁₄N₂O₅
  • Molecular Weight : 314.29 g/mol
  • Key Features : The nitro group introduces strong electron-withdrawing effects, which may stabilize the compound against hydrolysis compared to triazine-based esters .

1,2-Benzenedicarboxylic acid, diethyl ester (CAS 84-66-2)

  • Structure : Diethyl ester of phthalic acid.
  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • Key Features : Lacks a heterocyclic core but shares ester functionality. Widely used as a plasticizer, contrasting with the likely bioactive roles of triazine esters .

Pharmacologically Active Esters

Methyl 2-[1-(phenyl sulfonyl)-1H-indole-3-yl]acetate

  • Structure : Indole core with a sulfonyl group and methyl ester.
  • Key Features : Demonstrated analgesic activity in preclinical studies. The indole ring’s π-stacking capability contrasts with the planar triazine system, affecting receptor binding .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups CAS Number
This compound (inferred) C₁₁H₁₀N₃O₂ 231.22 (estimated) Benzotriazine Ethyl ester Not available
3,4-Dihydro-3-Thioxo-2H-1,4-Benzothiazine-2-Acetic Acid Ethyl Ester C₁₂H₁₃NO₂S₂ 267.37 Benzothiazine Thioxo, ethyl ester 2832-87-3
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester C₁₆H₁₄N₂O₅ 314.29 Benzoic acid Nitro, ethyl ester 88640-80-6
1,2-Benzenedicarboxylic acid, diethyl ester C₁₂H₁₄O₄ 222.24 Benzene Diethyl ester 84-66-2

Research Findings and Key Differences

The triazine ring’s nitrogen-rich structure may confer higher thermal stability compared to benzothiazine or indole cores .

Ester Group Stability :

  • Ethyl esters with electron-withdrawing substituents (e.g., nitro groups in CAS 88640-80-6) exhibit greater hydrolytic stability than aliphatic esters like 1,2-benzenedicarboxylic acid diethyl ester .

Biological Activity :

  • Indole-3-acetic acid esters (e.g., methyl ester in ) show analgesic activity, suggesting that the triazine analog could be explored for similar pharmacological roles .

Biological Activity

1,2,4-Benzotriazine-3-acetic acid, ethyl ester is a heterocyclic compound recognized for its diverse biological activities. This compound features a benzotriazine core fused with an acetic acid moiety, contributing to its pharmacological potential. The molecular formula is C9H8N4O2C_9H_8N_4O_2 with a molecular weight of approximately 217.224 g/mol. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical reactivity of this compound is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids and esters, which are crucial for synthesizing derivatives with enhanced biological properties or altered solubility profiles.

PropertyValue
Molecular FormulaC9H8N4O2C_9H_8N_4O_2
Molecular Weight217.224 g/mol
IUPAC NameEthyl 1,2,4-benzotriazine-3-acetate

Biological Activities

Research indicates that 1,2,4-benzotriazine derivatives exhibit a wide range of biological activities:

  • Anti-inflammatory : Compounds in this class have shown potential in modulating inflammatory responses.
  • Antimicrobial : Some derivatives demonstrate activity against various bacterial strains.
  • Anticancer : Certain benzotriazine derivatives have been investigated for their ability to inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors in biological pathways. For instance:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit key kinases involved in cell signaling pathways related to inflammation and cancer progression .
  • Binding Affinities : Interaction studies often focus on their binding affinities to various molecular targets, which are critical for optimizing their efficacy as therapeutic agents.

Case Studies

Several studies have highlighted the biological significance of 1,2,4-benzotriazine derivatives:

  • Anti-inflammatory Activity : A study demonstrated that certain benzotriazine compounds effectively inhibited NF-κB activation in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Another research effort focused on the anticancer activity of benzotriazine derivatives against different cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells .
  • Antimicrobial Efficacy : Research has shown that some derivatives possess notable antimicrobial properties against resistant bacterial strains, indicating their potential as new therapeutic agents .

Applications in Drug Development

The versatility of this compound enhances its relevance in drug discovery and development. Its structural characteristics allow for modifications that can lead to compounds with improved pharmacokinetic properties and target specificity.

Table 2: Structural Derivatives and Their Activities

Compound NameMolecular FormulaKey Biological Activity
1,2,4-Benzotriazine-3-acetic acidC9H8N4O2C_9H_8N_4O_2Parent compound with broad activities
6-Fluoro-1,2,4-benzotriazineC9H8FN3O2C_9H_8FN_3O_2Enhanced lipophilicity and activity
1-Methyl-1H-benzotriazoleC8H8N4C_8H_8N_4Exhibits distinct solubility and efficacy

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